N,N'-bis-(4-Ethoxyphenyl)formamidine
Description
Overview of Diarylformamidines in Contemporary Organic Chemistry
Diarylformamidines are recognized for their versatile applications in organic synthesis. They serve as valuable intermediates and synthons for the preparation of various heterocyclic compounds. Their utility extends to acting as ligands in coordination chemistry, where they can stabilize metal complexes, and as auxiliaries in asymmetric synthesis. The structural similarity of the formamidine (B1211174) core to the imidazole (B134444) ring, a component of the biologically significant molecule histamine, has also spurred interest in their potential biological activities.
Historical Context of N,N'-bis-(4-Ethoxyphenyl)formamidine Synthesis and Study
Physicochemical Properties of this compound
The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in further chemical synthesis.
| Property | Value |
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| InChI | InChI=1S/C17H20N2O2/c1-3-20-16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21-4-2/h5-13H,3-4H2,1-2H3,(H,18,19) |
| InChI Key | ALWBDOJIWNSQAQ-UHFFFAOYSA-N |
| SMILES | CCOc1ccc(N=CNc2ccc(OCC)cc2)cc1 |
Data sourced from Cheméo. chemeo.com
Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-20-16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21-4-2/h5-13H,3-4H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWBDOJIWNSQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335548 | |
| Record name | N,N'-bis-(4-Ethoxyphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
47174-66-3 | |
| Record name | N,N'-bis-(4-Ethoxyphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N,n Bis 4 Ethoxyphenyl Formamidine
Conventional Synthetic Routes to N,N'-bis-(4-Ethoxyphenyl)formamidine
Traditional methods for the synthesis of diarylformamidines, including this compound, have historically relied on condensation and alkylation reactions. These foundational approaches are well-established in organic synthesis.
Condensation Reactions of Aryl Amines with Trialkyl Orthoformates for Diarylformamidine Synthesis
A primary and widely employed method for synthesizing N,N'-diarylformamidines is the condensation reaction between an aryl amine and a trialkyl orthoformate, such as triethyl orthoformate. scirp.orgmdpi.comresearchgate.net In this reaction, two equivalents of the aryl amine react with one equivalent of the trialkyl orthoformate. The reaction typically proceeds with the elimination of three molecules of alcohol. researchgate.net
For the specific synthesis of this compound, 4-ethoxyaniline would serve as the aryl amine precursor. The general reaction is often carried out in a suitable solvent and may require heating to drive the reaction to completion. The mechanism involves the initial reaction of the amine with the orthoformate to form an intermediate which then reacts with a second molecule of the amine to yield the final formamidine (B1211174) product. While effective, these methods can sometimes require elevated temperatures and long reaction times. researchgate.net
Table 1: Conventional Synthesis of Diarylformamidines using Triethyl Orthoformate
| Aryl Amine | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aniline (B41778) | Toluene (B28343), reflux | Not specified | researchgate.net |
| Various Primary Aryl Amines | Toluene, ambient temperature (with FeCl3 catalyst) | Excellent | scirp.org |
N-Alkylation Approaches in Formamidine Derivative Synthesis
N-alkylation represents another strategic approach to constructing formamidine derivatives. This can involve the direct alkylation of a pre-formed formamidine or the alkylation of an amine followed by formamidine formation. researchgate.net While direct N-alkylation of a symmetric diarylformamidine would not be a typical route to this compound, the principles of N-alkylation are fundamental in the synthesis of more complex or unsymmetrical formamidine derivatives. researchgate.net
Conventional N-alkylation methods often employ alkyl halides or sulfates, which can lead to the formation of stoichiometric amounts of waste salts. nih.gov The Mitsunobu reaction is another powerful tool for N-alkylation, utilizing an alcohol, a phosphine (B1218219) reagent (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate). researchgate.net This method is known for its mild conditions and broad substrate scope. However, the generation of by-products like triphenylphosphine (B44618) oxide can present purification challenges. acsgcipr.org
Green Chemistry Approaches in this compound Synthesis
In response to the growing need for sustainable chemical processes, several green synthetic methods for diarylformamidines have been developed. These approaches prioritize the use of less hazardous reagents, milder reaction conditions, and environmentally benign solvents.
Cerium (IV) Ammonium Nitrate (CAN) Catalysis in Aqueous Media for Diarylformamidine Formation
A significant advancement in the green synthesis of diarylformamidines involves the use of Cerium (IV) Ammonium Nitrate (CAN) as a catalyst in water. scirp.orgresearchgate.net This method provides a simple, efficient, and environmentally friendly route for the reaction of aromatic amines with triethyl orthoformate at ambient temperature. researchgate.netresearchgate.net The use of water as a solvent is a key feature of this green methodology, avoiding the need for volatile and often toxic organic solvents.
CAN is a versatile and powerful one-electron oxidant that can catalyze a variety of organic transformations. researchgate.netnih.gov In the synthesis of diarylformamidines, it facilitates the reaction under mild conditions, leading to high yields of the desired products. researchgate.net This aqueous, CAN-catalyzed approach represents a significant improvement over traditional methods that often require harsh conditions. researchgate.net
Table 2: CAN-Catalyzed Synthesis of N,N'-Diarylsubstituted Formamidines in Water
| Aromatic Amine | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Various aromatic and heterocyclic amines | Cerium (IV) Ammonium Nitrate (CAN) | Water | Ambient | High | researchgate.net |
FeCl3 Catalyzed Diarylformamidine Synthesis at Ambient Temperatures
Another eco-friendly and efficient method for the synthesis of N,N'-diarylformamidines utilizes ferric chloride (FeCl₃) as a catalyst. scirp.orgresearchgate.net This approach allows for the reaction of primary aryl amines with triethyl orthoformate to proceed smoothly at ambient temperature. scirp.org The use of an inexpensive, abundant, and relatively non-toxic iron catalyst makes this method highly attractive from both an economic and environmental perspective. rsc.org
The reaction is typically carried out in a solvent like toluene, and the presence of a catalytic amount of FeCl₃ significantly accelerates the reaction. scirp.org The proposed mechanism suggests that FeCl₃ acts as a Lewis acid, activating the ethoxy groups of the orthoformate and facilitating the subsequent nucleophilic attack by the aryl amine. scirp.org This methodology avoids the need for high temperatures and hazardous reagents, offering a simple and eco-friendly procedure. researchgate.net
Table 3: FeCl₃ Catalyzed Synthesis of N,N'-Diarylformamidines
| Aryl Amine | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | FeCl₃ (10 mol%) | Toluene | Room Temperature | 3 h | Excellent | scirp.org |
| Various aryl amines | FeCl₃ | Not specified | Ambient | Not specified | Not specified | researchgate.net |
Mesoporous Material Catalysis for Formamidine Derivatives
The use of heterogeneous catalysts, such as mesoporous materials, is a cornerstone of green chemistry. For the synthesis of formamidine derivatives, Al-MCM-41, a mesoporous aluminosilicate, has been employed as an efficient and reusable catalyst. benthamdirect.comresearchgate.netingentaconnect.com This method involves the reaction of a primary amine with N,N-dimethylformamide dimethylacetal (DMF-DMA) in the presence of a catalytic amount of Al-MCM-41 at room temperature and under solvent-free conditions. benthamdirect.comresearchgate.net
The advantages of this approach are numerous: the catalyst is cheap, stable, non-toxic, and readily available. benthamdirect.com The work-up is simple, and the reaction provides high yields of the formamidine products. The heterogeneous nature of the catalyst allows for its easy separation from the reaction mixture and potential for recycling. The use of mesoporous silica (B1680970) has also been explored for supporting nanoparticle catalysts used in related synthetic transformations. researchgate.net
Table 4: Al-MCM-41 Catalyzed Synthesis of Formamidine Derivatives
| Reactants | Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Primary amine and N,N-dimethylformamide dimethylacetal (DMF-DMA) | Al-MCM-41 | Room temperature, solvent-free | Cheap, stable, non-toxic, reusable catalyst; easy work-up; high yields | benthamdirect.comresearchgate.netingentaconnect.com |
Synthesis Utilizing Industrial Waste Residues for this compound Precursor Production
The primary precursor for the synthesis of this compound is p-phenetidine (B124905) (4-ethoxyaniline). While specific research on the production of p-phenetidine from industrial waste is limited, broader trends in "green chemistry" offer potential pathways for more sustainable precursor synthesis. The chemical industry is increasingly exploring the use of renewable resources and industrial byproducts to produce valuable chemical intermediates like aromatic amines. rsc.orgbenthamscience.com
One conceptual approach involves the valorization of biomass. Lignocellulosic biomass, a common industrial and agricultural residue, can be processed to yield various platform chemicals. Through a series of chemical transformations, these intermediates could potentially be converted into aromatic structures that serve as a basis for synthesizing p-phenetidine. For instance, processes are being developed to convert glycerol, a byproduct of the biodiesel industry, into valuable chemical feedstocks, including some that can be used to produce amines. rsc.org
Another avenue is the catalytic amination of phenols derived from industrial waste streams. Certain industrial processes generate phenolic residues that are often treated as waste. Advanced catalytic systems are being investigated to directly aminate these compounds, which could provide a more atom-economical and environmentally friendly route to aromatic amines compared to traditional methods that often involve harsh nitration and reduction steps. sciencedaily.com The development of such processes could significantly reduce the environmental footprint associated with the production of precursors for compounds like this compound.
Comparative Analysis of Synthetic Efficiencies and Environmental Impact
The synthesis of this compound and related diarylformamidines can be accomplished through several methods, each with distinct advantages and disadvantages concerning efficiency and environmental impact. A common and effective method involves the reaction of the primary aromatic amine, in this case, p-phenetidine, with an orthoformate, typically triethyl orthoformate. scirp.orgresearchgate.net
Solvent selection is another critical factor in the environmental impact of the synthesis. Many traditional methods employ volatile organic compounds (VOCs) as solvents. However, recent research has focused on solvent-free conditions or the use of greener solvents. uminho.pt For example, some syntheses of formamidines have been successfully carried out using water as a solvent, which is highly desirable from an environmental perspective. researchgate.net Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and improve yields, thereby increasing energy efficiency. mdpi.com
A comparative analysis of different synthetic approaches for analogous N,N'-diarylformamidines is presented in the table below, highlighting key performance and environmental indicators.
Interactive Data Table: Comparative Analysis of Synthetic Methods for N,N'-Diarylformamidines
| Catalyst/Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Considerations |
| FeCl₃ | Toluene | Room Temp | 3 | 76-91 | Inexpensive, low-toxicity catalyst; uses organic solvent. researchgate.netscirp.org |
| Ceric Ammonium Nitrate (CAN) | Water | Room Temp | ~0.5-1 | 85-95 | Uses water as a green solvent; CAN can be a toxic oxidizing agent. researchgate.net |
| Sulfonic Acid (-SO₃H) | Ethanol (B145695) | Room Temp | 2-4 | High | Can be used in greener solvents like ethanol. oszk.hu |
| Silica Sulfuric Acid | Ethanol | Room Temp | ~2 | High | Heterogeneous catalyst that can be easily recovered and reused. oszk.hu |
| Microwave Irradiation | Solvent-free | Varies | 0.25-0.5 | High | Reduces reaction time and energy consumption; avoids solvents. mdpi.com |
The data indicates that while high yields can be achieved through various methods, the greenest approaches tend to be those that utilize non-toxic and recyclable catalysts, employ environmentally benign solvents like water, or operate under solvent-free and energy-efficient conditions such as microwave irradiation. The FeCl3-catalyzed method offers a good balance of efficiency and low catalyst toxicity, though the use of toluene as a solvent is a drawback. scirp.org The use of water as a solvent with a catalyst like CAN is a significant improvement, although the nature of the catalyst itself should be considered. researchgate.net Ultimately, the choice of synthetic route will depend on a balance of factors including yield, cost, reaction time, and the prioritization of environmental sustainability.
Reaction Mechanisms and Pathways Involving N,n Bis 4 Ethoxyphenyl Formamidine
Mechanistic Investigations of Formamidine (B1211174) Formation Reactions
The synthesis of N,N'-diarylformamidines, including N,N'-bis-(4-Ethoxyphenyl)formamidine, is most commonly achieved through the reaction of a primary aromatic amine with an orthoformate, typically in the presence of a catalyst. One well-documented method involves the use of triethylorthoformate and two equivalents of the primary aryl amine at ambient temperatures, catalyzed by iron(III) chloride (FeCl₃). researchgate.netnih.gov
The proposed mechanism for this reaction suggests that FeCl₃ acts as a Lewis acid, activating the ethoxy groups of the triethylorthoformate. This activation facilitates the cleavage of the C-O bond, leading to the formation of a stable carbocation. This carbocation then undergoes subsequent nucleophilic displacements by the aromatic amine. researchgate.netnih.gov The reaction proceeds through the initial attack of one molecule of the amine on the activated orthoformate, followed by the elimination of ethanol (B145695) to form an intermediate. A second molecule of the amine then attacks this intermediate, leading to the final diarylformamidine product after the elimination of another molecule of ethanol.
Another catalytic approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids. These catalysts have been shown to be effective in the synthesis of N,N'-diarylformamidines from the reaction of triethylorthoformate with primary amines. The proposed mechanism in this case also involves the activation of the orthoformate, facilitating the nucleophilic attack by the amine. viu.ca
A classic, non-catalytic method for the preparation of N,N'-diarylformamidines involves refluxing an anhydrous mixture of a primary aromatic amine, its hydrochloride salt, and sodium formate. The reaction is typically rapid, completing within minutes. This method's efficacy is dependent on the lower solubility of the resulting formamidine hydrochloride in dilute hydrochloric acid compared to the starting amine hydrochloride, and a sufficiently low melting point of the amine to act as a solvent. unilongmaterial.com
Table 1: Common Methods for the Synthesis of N,N'-Diarylformamidines
| Reagents | Catalyst/Conditions | Key Mechanistic Feature |
| Primary Aryl Amine, Triethylorthoformate | FeCl₃ | Lewis acid activation of orthoformate |
| Primary Aryl Amine, Triethylorthoformate | DABCO-based Ionic Liquids | Activation of orthoformate |
| Primary Aryl Amine, Amine Hydrochloride, Sodium Formate | Anhydrous, Reflux | Direct reaction with formate |
Nucleophilic and Electrophilic Reactivity of the Formamidine Moiety
The formamidine moiety (–N=CH–N–) possesses a dual chemical character, capable of acting as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.
Nucleophilic Character: The lone pairs of electrons on the nitrogen atoms of the formamidine group impart nucleophilic properties to the molecule. This allows this compound to react with various electrophiles. For instance, formamidines can undergo N-alkylation when treated with alkyl halides. The nucleophilicity of the nitrogen atoms can be influenced by the nature of the aryl substituents. The electron-donating 4-ethoxyphenyl groups in this compound are expected to enhance the electron density on the nitrogen atoms, thereby increasing their nucleophilicity compared to unsubstituted diarylformamidines.
Electrophilic Character: Conversely, the carbon atom of the formamidine group is electrophilic and susceptible to attack by nucleophiles. This reactivity is particularly pronounced when the formamidine is protonated or activated by a Lewis acid, which increases the positive charge on the central carbon atom. Reactions with strong nucleophiles can lead to the cleavage of the formamidine C-N bonds.
Proton Transfer Dynamics and Mechanism in Diarylformamidines
Diarylformamidines have been the subject of extensive studies concerning proton transfer dynamics, primarily due to their ability to form hydrogen-bonded cyclic dimers. These studies, often employing dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, have provided deep insights into the mechanisms of proton exchange.
Research on crystalline N,N'-di-(4-bromophenyl)-formamidine has revealed a degenerate double proton transfer within these cyclic dimers. The kinetics of this process, including kinetic HH/HD/DD isotope effects, have been studied over a wide temperature range. The observation of large kinetic isotope effects and non-linear Arrhenius plots strongly indicates a concerted double proton transfer mechanism that occurs via tunneling. viu.ca This proton transfer is controlled by intermolecular interactions, which are in turn influenced by the molecular conformation and the packing in the crystal lattice. viu.ca
Computational studies on the formamidine-formic acid complex have further elucidated the proton transfer process. These ab initio molecular dynamics simulations show that proton transfer events typically initiate at the O-H...N hydrogen bond, followed by a second proton transfer at the N-H...O group, constituting a double proton transfer. These processes can occur in a concerted or successive manner, often proceeding through a transient zwitterionic intermediate. unilongmaterial.com
The presence of substituents on the aryl rings can influence the proton transfer barrier. The conformation of the phenyl groups and the compression of the hydrogen bonds within the dimer play a crucial role in determining the energy barrier for the proton transfer. viu.ca
Influence of Substituents on Reaction Pathways and Selectivity
The 4-ethoxyphenyl groups in this compound exert a significant influence on the molecule's reactivity and the selectivity of its reactions through a combination of electronic and steric effects.
Electronic Effects: The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring is a strong electron-donating group due to the +M (mesomeric) effect of the oxygen atom's lone pairs, which delocalize into the aromatic ring. This increased electron density on the phenyl rings has several consequences:
Enhanced Nucleophilicity: As previously mentioned, the electron-donating nature of the ethoxy groups increases the electron density on the formamidine nitrogen atoms, making the molecule a stronger nucleophile.
Activation of the Aromatic Ring: The increased electron density on the phenyl rings makes them more susceptible to electrophilic aromatic substitution reactions. The ethoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially attack at the positions ortho to the ethoxy group (positions 3 and 5).
Stabilization of Cationic Intermediates: The electron-donating ethoxy groups can stabilize any positive charge that develops on the aromatic ring or on the formamidine moiety during the course of a reaction, thereby influencing the reaction rate and the stability of intermediates.
Steric Effects: While the primary influence of the 4-ethoxyphenyl group is electronic, steric hindrance can also play a role in certain reactions. The bulkiness of the ethoxy group, although positioned away from the immediate reaction center of the formamidine core, can influence the approach of bulky reagents and affect the conformational preferences of the molecule. In reactions involving the aromatic rings, the ethoxy group can sterically hinder attack at the ortho positions to some extent, potentially influencing the ortho/para product ratio in electrophilic substitution reactions.
Table 2: Summary of Substituent Effects of the 4-Ethoxyphenyl Group
| Effect | Description | Consequence on Reactivity |
| Electronic (+M) | Donation of electron density from the oxygen lone pairs to the aromatic ring. | - Increased nucleophilicity of formamidine nitrogens.- Activation of the aromatic rings towards electrophilic substitution.- Stabilization of positively charged intermediates. |
| Steric | The physical size of the ethoxy group. | - Potential to influence the approach of bulky reagents.- May affect the ortho/para selectivity in aromatic substitution reactions. |
Advanced Spectroscopic Characterization and Structural Elucidation of N,n Bis 4 Ethoxyphenyl Formamidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a powerful tool for investigating the dynamic behavior of diarylformamidines in solution. It allows for the detailed analysis of their conformational and configurational isomers.
The ¹H and ¹³C NMR spectra of N,N'-diarylformamidines provide valuable information about their molecular structure. For a related compound, N,N'-bis-(4-methoxyphenyl)formamidine, the ¹H NMR spectrum in CDCl₃ shows a singlet for the six methoxy (B1213986) protons (δ 3.81), doublets for the aromatic protons (δ 6.89-6.92 and 7.09-7.12), and a singlet for the formamidinic proton (δ 8.06) scirp.org. The ¹³C NMR spectrum exhibits signals for the methoxy carbons (δ 55.5, 55.6) and the aromatic carbons, as well as a signal for the formamidinic carbon (δ 163.3) scirp.org.
These chemical shifts are influenced by the electronic environment of the nuclei. The presence of electron-donating groups, such as the ethoxy group in N,N'-bis-(4-Ethoxyphenyl)formamidine, is expected to affect the chemical shifts of the aromatic protons and carbons. The specific assignments for this compound and its analogues can be confirmed using two-dimensional NMR techniques like COSY, HMQC, and HMBC mdpi.com.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.81 | s | -OCH₃ |
| ¹H | 6.89-6.92 | d | Aromatic CH |
| ¹H | 7.09-7.12 | d | Aromatic CH |
| ¹H | 8.06 | s | N-CH=N |
| ¹³C | 55.5, 55.6 | -OCH₃ | |
| ¹³C | 114.3, 115.0 | Aromatic CH | |
| ¹³C | 121.7, 121.9 | Aromatic C | |
| ¹³C | 129.7, 130.1 | Aromatic CH | |
| ¹³C | 156.8, 157.7 | Aromatic C-O | |
| ¹³C | 163.3 | N-CH=N |
N,N'-diarylformamidines can exist as E/Z isomers due to restricted rotation around the C=N double bond and as rotational isomers (rotamers) arising from restricted rotation around the C-N single bonds. These dynamic processes can be studied using variable-temperature NMR spectroscopy and 2D exchange spectroscopy (EXSY). pacific.edunih.gov
The interconversion between E and Z isomers can be observed by monitoring the coalescence of signals in the NMR spectrum as the temperature is increased. pacific.edu The energy barrier for this isomerization can be calculated from the coalescence temperature and the chemical shift difference between the signals of the two isomers. 2D NOESY/EXSY experiments can also be used to detect the chemical exchange between equilibrating E and Z isomers at room temperature. nih.gov The presence of cross-peaks in the EXSY spectrum indicates that the two species are interconverting.
Similarly, restricted rotation around the C-N single bonds can lead to the existence of different rotational isomers, which may be observable as separate sets of signals in the NMR spectrum at low temperatures. mdpi.com The study of these isomeric forms is crucial for understanding the reactivity and biological activity of diarylformamidines.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups and intermolecular interactions present in this compound.
The IR spectrum of N,N'-diarylformamidines displays characteristic absorption bands corresponding to the vibrations of their key functional groups. The C=N stretching vibration is typically observed in the range of 1660-1691 cm⁻¹. scirp.orgscirp.org For instance, N,N'-bis-(4-methoxyphenyl)formamidine shows a C=N stretch at 1672 cm⁻¹. scirp.org The N-H stretching vibration in secondary amines and amidines usually appears as a single band near 3420 cm⁻¹. msu.edu However, in the solid state, this band can be broadened and shifted to lower frequencies due to hydrogen bonding.
Other important vibrations include the C-N stretching, which is found between 1200 and 1350 cm⁻¹ for aromatic amines, and the aromatic C-H stretching and bending vibrations. msu.edu
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | ~3420 (free), lower with H-bonding | Medium |
| Aromatic C-H stretch | 3010-3100 | Medium |
| Aliphatic C-H stretch | 2835-2981 | Medium |
| C=N stretch | 1660-1691 | Strong |
| Aromatic C=C stretch | 1500-1600 | Medium-Strong |
| N-H bend | 1500-1600 | Weak-Medium |
| Aromatic C-N stretch | 1200-1350 | Strong |
Hydrogen bonding plays a significant role in the solid-state structure and properties of diarylformamidines. IR spectroscopy is a sensitive technique for studying hydrogen bonding interactions. The formation of intermolecular N-H···N hydrogen bonds in diarylformamidines leads to a broadening and a shift to lower frequencies of the N-H stretching band. youtube.comnih.govresearchgate.net
The extent of this shift can provide information about the strength of the hydrogen bonds. youtube.com By comparing the IR spectra of the compound in the solid state and in a non-polar solvent, the presence and nature of intermolecular hydrogen bonding can be elucidated. In solution, dilution with a non-polar solvent can reduce intermolecular hydrogen bonding, resulting in a sharpening and a shift of the N-H band to higher frequencies. quora.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the electronic transitions between different molecular orbitals. For conjugated systems like this compound, the most important transitions are π → π* and n → π*. libretexts.org
The π → π* transitions arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are typically intense and occur at longer wavelengths in conjugated systems compared to isolated double bonds. The extent of conjugation in the molecule directly affects the energy of this transition; greater conjugation leads to a smaller energy gap and thus a longer wavelength of maximum absorption (λ_max). libretexts.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination
Mass spectrometry is an essential analytical technique for confirming the molecular identity of this compound and for elucidating its structure through controlled fragmentation. The compound has a molecular formula of C17H20N2O2 and a molecular weight of approximately 284.35 g/mol chemeo.com. In a typical mass spectrometry experiment, the molecule would be ionized, often forming a protonated molecule [M+H]+ in techniques like Electrospray Ionization (ESI), and then subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
The fragmentation pathways of this compound can be predicted based on its structural features, including the central formamidine (B1211174) core, the two N-aryl bonds, and the ethoxy-substituted phenyl rings. Key fragmentation mechanisms for related structures often involve cleavages at the most labile bonds. elsevierpure.comnih.gov For this molecule, likely fragmentation pathways include:
Cleavage of the C-N bonds: Scission of the bond between the central formamidine carbon and one of the nitrogen atoms, leading to the formation of ions corresponding to the 4-ethoxyaniline moiety.
Fragmentation of the Ethoxy Group: Loss of an ethylene (B1197577) molecule (28 Da) from the ethoxy group via a McLafferty-type rearrangement or loss of an ethyl radical (29 Da).
Homolytic Bond Cleavage: Studies on similar amidine-containing compounds have noted the occurrence of unusual homolytic bond cleavages, which can lead to the formation of odd-electron ions from even-electron precursor ions. elsevierpure.comnih.gov
Cleavage of the Formamidine Core: Fragmentation across the central N=C-N core, although this is often less favorable than the cleavage of the weaker C-N single bonds.
The resulting mass spectrum would provide a unique fingerprint for this compound, allowing for its unambiguous identification. High-resolution mass spectrometry (HRMS) would further enable the determination of the elemental composition of the parent ion and its fragments, confirming the proposed fragmentation pathways. dphen1.com
| Proposed Fragment Structure | Fragmentation Pathway | Predicted m/z |
|---|---|---|
| [C17H21N2O2]+ | Protonated Molecular Ion [M+H]+ | 285.16 |
| [C9H12NO]+ | Cleavage of C-N bond, forming protonated 4-ethoxyaniline | 138.09 |
| [C8H8N]+ | Fragment from 4-ethoxyphenylimino moiety after loss of ethoxy group | 120.07 |
| [C7H8NO]+ | Loss of ethylene from the [C9H12NO]+ fragment | 122.06 |
| [C6H5O]+ | Phenoxy radical cation from cleavage of the aromatic ring | 93.03 |
X-ray Crystallography for Solid-State Structural Determination
The crystal packing of this compound is governed by a variety of non-covalent intermolecular interactions. The molecule contains key functional groups that dictate its supramolecular assembly: a hydrogen bond donor (the N-H group of the formamidine), hydrogen bond acceptors (the imine nitrogen and the two ether oxygen atoms), and extensive aromatic systems.
Analysis of analogous structures provides insight into the likely interactions:
Hydrogen Bonding: The N-H group is expected to be a primary driver of crystal packing, forming hydrogen bonds with the available acceptor sites. Studies on structurally related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, show that N-H donors readily interact with oxygen atoms of methoxy groups (analogous to ethoxy groups) and other nitrogen atoms within the crystal lattice. mdpi.com Depending on the conformation, both intermolecular and intramolecular hydrogen bonds are possible.
C-H···π Interactions: The electron-rich phenyl rings can act as acceptors for weak hydrogen bonds from the C-H groups of neighboring molecules, including those on the ethyl groups and the aromatic rings themselves. Such interactions have been observed to link molecules into supramolecular chains in related structures containing ethoxybenzene rings. nih.gov
The interplay of these interactions determines the final crystal packing arrangement, influencing physical properties such as melting point and solubility.
| Interaction Type | Donor Group | Acceptor Group | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | N-H (Formamidine) | N (Imine), O (Ethoxy) | Formation of chains or dimeric motifs |
| C-H···π Interaction | C-H (Aromatic, Ethyl) | π-system (Phenyl Ring) | Linking molecules into extended networks nih.gov |
| π-π Stacking | π-system (Phenyl Ring) | π-system (Phenyl Ring) | Stabilization of layered or columnar structures |
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govrsc.org These different crystalline forms, or polymorphs, arise from variations in molecular conformation or intermolecular interactions in the crystal lattice. Diarylformamidines, including this compound, possess the molecular flexibility conducive to polymorphism.
The potential for polymorphism in this compound stems from several factors:
Conformational Flexibility: Rotation is possible around the C-N single bonds of the formamidine core and the C-O bonds of the ethoxy groups. Different torsional angles can lead to distinct molecular shapes (conformers) that may pack into different crystal lattices.
Variable Hydrogen Bonding: The presence of multiple hydrogen bond acceptors (the imine nitrogen and two ether oxygens) allows for different hydrogen-bonding patterns to emerge, potentially resulting in different polymorphs. Studies on other molecules with competing hydrogen bond sites show that different crystallization conditions can favor different interaction patterns. rsc.org
Influence of Crystallization Conditions: The specific polymorph obtained can be highly sensitive to the crystallization conditions, such as the choice of solvent, temperature, and rate of cooling. nih.gov
The existence of different polymorphs can have a significant impact on the physicochemical properties of the compound, including its melting point, density, and stability. Therefore, a thorough polymorphic screening is a critical step in the solid-state characterization of diarylformamidines. rsc.org
Theoretical and Computational Investigations of N,n Bis 4 Ethoxyphenyl Formamidine
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which the intrinsic properties of N,N'-bis-(4-Ethoxyphenyl)formamidine can be explored at the atomic level. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in providing a detailed understanding of the molecule's electronic landscape and predicting its spectroscopic behavior.
Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis) of this compound
The electronic structure of this compound is characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.com A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater propensity for the molecule to be polarized. mdpi.com
Computational studies on analogous N,N'-diarylformamidines, such as N,N'-di(2-methoxyphenyl)formamidine, have been performed using DFT and HF methods with basis sets like 6-311+G(d,p). nih.gov These studies reveal that the HOMO is typically localized on the π-system of the phenyl rings and the nitrogen atoms, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed over the formamidine (B1211174) core and the aromatic rings, representing the regions most susceptible to accepting electrons.
Interactive Data Table: Hypothetical Frontier Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 4.60 |
Note: These values are illustrative and based on general trends for similar aromatic compounds.
The presence of the electron-donating ethoxy groups at the para positions of the phenyl rings is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted N,N'-diphenylformamidine. This modification of the electronic structure can influence the molecule's reactivity and its interactions with other chemical species.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry provides a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. nih.gov For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov For the closely related N,N'-di(2-methoxyphenyl)formamidine, calculated chemical shifts using the B3LYP/6-311+G(d,p) level of theory have shown good agreement with experimental data. nih.gov Similar calculations for this compound would predict the chemical shifts for the aromatic protons, the ethoxy group protons, and the formamidinic proton, as well as the corresponding carbon signals.
IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. These calculations help in assigning the characteristic vibrational modes, such as the N-H stretching, C-N stretching, and the various vibrations of the aromatic rings and ethoxy groups. For N,N'-di(2-methoxyphenyl)formamidine, a detailed interpretation of the infrared and Raman spectra was reported based on such theoretical calculations. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. nih.gov For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically of the π → π* and n → π* type within the aromatic system and the formamidine core.
The following table provides a hypothetical summary of predicted spectroscopic data for this compound, based on computational studies of analogous compounds.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | δ (formamidinic CH) | 8.1 - 8.3 ppm |
| ¹³C NMR | δ (formamidinic C) | 150 - 155 ppm |
| IR | ν(N-H) | 3200 - 3400 cm⁻¹ |
| IR | ν(C=N) | 1620 - 1650 cm⁻¹ |
| UV-Vis | λmax | 280 - 320 nm |
Note: These values are illustrative and based on data for structurally similar compounds.
Tautomerism and Isomerism Studies using Computational Methods
The formamidine moiety in this compound allows for interesting dynamic processes, including tautomerism and isomerism. Computational methods are indispensable for investigating the energetic and structural aspects of these phenomena.
Energy Landscape of Proton Motion in Formamidines
The central N-C-N linkage in formamidines is the site of potential proton transfer, leading to tautomerism. Computational studies can map the potential energy surface for this proton motion, identifying the stable tautomeric forms and the transition states that connect them. figshare.comnih.gov This mapping provides the energy barriers for tautomerization, which are crucial for understanding the kinetics of this process. For formamidine systems, the proton can be located on either of the nitrogen atoms, and the energy landscape reveals the relative stability of these tautomers and the energy required for their interconversion. figshare.comnih.gov While specific studies on this compound are not detailed in the provided search results, research on similar systems indicates that the energy barrier for proton transfer can be influenced by the nature of the substituents on the aryl rings.
Solvent Effects on Tautomeric Equilibria and Stability
The position of the tautomeric equilibrium in formamidines can be significantly influenced by the surrounding solvent environment. rsc.orgmdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the relative stability of the tautomers. mdpi.com Generally, polar solvents tend to stabilize the more polar tautomer to a greater extent. rsc.org The ethoxy groups in this compound, with their polar C-O bonds, can engage in hydrogen bonding with protic solvents, which could further influence the tautomeric equilibrium. Computational studies on related heterocyclic systems have shown that changes in solvent polarity can lead to shifts in the populations of different tautomers. nih.govmdpi.com
Conformational Analysis and Isomerization Pathways
Beyond tautomerism, this compound can exist in different conformational and geometrical isomers. Rotation around the C-N single bonds can lead to various conformers, and the relative energies of these can be determined through computational conformational analysis. nih.govresearchgate.net Furthermore, the C=N double bond in the formamidine core can exist in either E or Z configurations, leading to geometrical isomers. Computational methods can be used to calculate the energy difference between these isomers and to map the potential isomerization pathways, including the identification of transition states and the calculation of activation energies for the E/Z isomerization. nih.gov The presence of the bulky ethoxyphenyl groups will likely introduce steric hindrance that favors certain conformations and isomers over others.
Molecular Dynamics and Monte Carlo Simulations in Related Formamidine Systems
While specific molecular dynamics (MD) and Monte Carlo (MC) simulations for this compound are not extensively documented in public literature, the application of these techniques to structurally related formamidine systems provides a framework for understanding its potential dynamic behavior. MD and MC simulations are computational methods used to study the time-dependent behavior and statistical mechanics of molecules. core.ac.uknih.gov
Molecular Dynamics (MD) Simulations MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This technique is invaluable for understanding the conformational flexibility, stability of ligand-protein complexes, and the influence of solvent on molecular structure. core.ac.uknih.gov For instance, in studies of formamidine-based inhibitors targeting proteins like cyclooxygenase (COX), MD simulations have been used to monitor the stability of the ligand-protein complex. core.ac.uk Key parameters analyzed include the root mean square deviation (RMSD) of backbone atoms, which indicates the structural stability of the complex over the simulation time. core.ac.uk For a molecule like this compound, MD simulations could be employed to:
Explore its conformational landscape, particularly the rotation around the C-N single bonds and the orientation of the ethoxyphenyl groups.
Study its interaction with solvent molecules, revealing how solvation affects its preferred conformation.
Simulate its binding dynamics within a biological target, should one be identified, to assess the stability of binding poses and key interactions.
Monte Carlo (MC) Simulations MC simulations utilize random sampling to study complex systems. nih.gov In computational chemistry, they are often used to explore large conformational spaces and calculate thermodynamic properties. rsc.orgnih.gov For example, MC methods can identify low-energy conformations of flexible molecules by randomly altering torsional angles and accepting or rejecting the new conformation based on its energy. rsc.org In the context of formamidine systems, MC simulations could be applied to:
Predict the most stable conformations of this compound in a vacuum or in solution.
Simulate its aggregation behavior at higher concentrations, identifying preferred intermolecular arrangements.
Study its partitioning between different solvent phases, providing insights into its physicochemical properties.
The table below illustrates the typical application of these simulation techniques in studying molecular systems, which would be applicable to formamidines.
| Simulation Technique | Primary Application | Key Insights for Formamidine Systems |
| Molecular Dynamics (MD) | Simulates the dynamic evolution of a system over time. | Conformational flexibility, stability of interactions with other molecules (e.g., proteins, solvents), time-dependent properties. core.ac.uknih.gov |
| Monte Carlo (MC) | Explores the state space of a system using random sampling. | Identification of low-energy conformers, thermodynamic properties (e.g., free energy), simulation of phase equilibria. nih.govrsc.org |
Analysis of Noncovalent Interactions and Intramolecular Hydrogen Bonding
Noncovalent interactions are critical in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. In this compound, several types of noncovalent interactions, including hydrogen bonding and π-system interactions, are expected to play a significant role.
Intramolecular Hydrogen Bonding The formamidine core contains a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the imine nitrogen and the oxygen atoms of the ethoxy groups). This arrangement allows for the possibility of intramolecular hydrogen bonds (IMHBs), which can significantly influence the molecule's conformation and properties. unito.it An IMHB could form between the N-H proton and one of the ethoxy oxygen atoms, creating a cyclic conformation. The propensity to form such bonds can be evaluated computationally using methods like Density Functional Theory (DFT). mdpi.com The strength of an IMHB is a key factor in its impact on molecular properties; strong IMHBs can restrict conformational freedom and mask polar groups, affecting properties like membrane permeability in medicinal chemistry contexts. unito.it
Other Noncovalent Interactions Beyond IMHBs, other noncovalent interactions are crucial for the structure of this compound:
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the N-H group can form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, leading to the formation of dimers or larger aggregates. nih.govresearchgate.net
π-π Stacking: The two phenyl rings can interact with each other through π-π stacking, where the electron clouds of the aromatic rings attract each other. This interaction influences the relative orientation of the two ethoxyphenyl substituents.
C-H···π Interactions: Hydrogen atoms attached to the phenyl rings or the ethoxy groups can interact with the π-electron system of an adjacent aromatic ring. nih.gov
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure, providing a detailed picture of the packing environment. mdpi.com
The following table summarizes the potential noncovalent interactions in this compound.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Impact |
| Intramolecular H-Bond | Formamidine N-H | Ethoxy Oxygen | Stabilizes a specific conformation, influences solubility and permeability. unito.it |
| Intermolecular H-Bond | Formamidine N-H | N or O atom of another molecule | Promotes self-assembly and crystal packing. researchgate.net |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Influences conformation and intermolecular aggregation. |
| C-H···π Interaction | C-H (Aryl or Alkyl) | Phenyl Ring | Contributes to crystal packing and conformational stability. nih.gov |
Derivation of Structure-Reactivity Relationships from Computational Models
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.com For formamidines, such models can be developed to predict their reactivity, biological efficacy, or other properties based on calculated molecular descriptors. nih.govmdpi.com
The development of a QSAR/QSPR model typically involves three main stages:
Data Set Generation: A series of formamidine analogues with varying substituents is selected, and their chemical reactivity or biological activity is measured experimentally.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. nih.govresearchgate.net The model's predictive power is then rigorously validated.
Key Molecular Descriptors A wide range of descriptors can be calculated to build robust models:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are often crucial for modeling chemical reactivity. chemrxiv.org
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Quantum Chemical Descriptors: Properties derived from high-level quantum mechanical calculations, such as bond orders, reaction energies, and activation barriers, can provide highly accurate predictions of reactivity. chemrxiv.orgchemrxiv.org
For this compound, a QSPR study could, for example, aim to predict its basicity (pKa) by building a model based on a training set of formamidines with different substituents on the phenyl rings. The model might reveal that the pKa is strongly correlated with the electrostatic potential at the nitrogen atoms and the Hammett constants of the substituents. Such a model would allow for the rapid prediction of the basicity of new, unsynthesized formamidine derivatives. nih.gov
The table below provides hypothetical data for a QSPR study on substituted N,N'-diarylformamidines, illustrating the relationship between a calculated electronic descriptor and a hypothetical measure of reactivity.
| Substituent (R) on Phenyl Rings | HOMO Energy (eV) | LUMO Energy (eV) | Hypothetical Reactivity Index |
| -H | -5.85 | -0.95 | 1.00 |
| -OC2H5 (Ethoxy) | -5.60 | -0.80 | 1.25 |
| -Cl | -6.05 | -1.20 | 0.85 |
| -NO2 | -6.50 | -2.10 | 0.40 |
This hypothetical data shows that electron-donating groups like ethoxy increase the HOMO energy and reactivity index, while electron-withdrawing groups like nitro have the opposite effect.
Insufficient Information Available to Generate Requested Article on this compound
Despite a comprehensive search of available scientific literature, detailed research findings and specific data concerning the coordination chemistry of this compound and its derivatives are not sufficiently available to construct the requested in-depth article.
While general information exists for the broader class of N,N'-diarylformamidines and their applications in coordination chemistry, specific experimental data for the 4-ethoxy-substituted derivative, including its synthesis, spectroscopic characterization of its metal complexes, detailed coordination modes, reactivity profiles, and catalytic applications, remains largely unpublished in accessible scientific databases.
The provided outline requires a thorough and scientifically accurate account of the following aspects, none of which could be substantiated with specific research on this compound:
Coordination Chemistry of N,n Bis 4 Ethoxyphenyl Formamidine and Its Derivatives
Applications in Catalysis: Asymmetric Synthesis Auxiliaries and N-Heterocyclic Carbene Precursors:The use of formamidines as precursors to N-heterocyclic carbenes (NHCs) is a known application. However, no studies specifically utilizing N,N'-bis-(4-Ethoxyphenyl)formamidine for this purpose or in asymmetric catalysis were identified.
Due to the absence of specific research data for this compound in the public domain, the generation of a scientifically accurate and detailed article that adheres to the provided outline and includes the mandatory data tables is not feasible at this time. Further primary research would be required to establish the body of knowledge necessary to fulfill this request.
Supramolecular Chemistry and Self Assembly of N,n Bis 4 Ethoxyphenyl Formamidine
Design Principles for Formamidine-Based Supramolecular Assemblies
The design of supramolecular assemblies based on the formamidine (B1211174) moiety, -N=CH-N-, is primarily guided by its robust hydrogen bonding capabilities. The formamidine group contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the imine nitrogen), making it an ideal candidate for directing self-assembly through predictable and directional interactions.
A fundamental design principle involves the utilization of the complementary N-H···N hydrogen bond, which can lead to the formation of a characteristic eight-membered ring motif when two formamidine molecules dimerize. This interaction is a common feature in the solid-state structures of N,N'-diarylformamidines and serves as a primary driving force for their self-assembly. The strength and directionality of this hydrogen bond provide a reliable tool for crystal engineering and the construction of supramolecular polymers.
Role of Aromatic Substituents in Directing Self-Assembly Processes
The aromatic substituents in N,N'-bis-(4-Ethoxyphenyl)formamidine play a crucial role in directing the self-assembly process beyond the primary hydrogen-bonding interactions. The ethoxy groups at the para-position of the phenyl rings have several important effects on the supramolecular behavior of the molecule.
Firstly, the electron-donating nature of the ethoxy group increases the electron density of the aromatic rings. This can enhance π-π stacking interactions, which are a significant driving force for the organization of aromatic molecules in the solid state. The stacking of the phenyl rings in adjacent dimers can lead to the formation of extended one-, two-, or even three-dimensional networks.
Characterization of Supramolecular Architectures (e.g., X-ray diffraction, microscopy)
The characterization of the supramolecular architectures formed by this compound and related compounds relies on a combination of analytical techniques that provide information at different length scales.
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of molecules in the solid state. An SCXRD study would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as the geometry of the N-H···N hydrogen bonds and the distances and orientations of π-π stacking interactions. For example, in the crystal structure of a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, weak C—H···π interactions were found to link the molecules into supramolecular chains. nih.gov This highlights the importance of such interactions in directing the self-assembly of ethoxy-substituted aromatic compounds.
Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline samples and can help to identify different crystalline phases or polymorphs. This technique is particularly useful for characterizing bulk materials and for monitoring changes in crystallinity as a function of temperature or other external stimuli.
Microscopy techniques , such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), can be used to visualize the morphology of self-assembled structures at the micro- and nanoscale. These techniques can provide information on the size, shape, and organization of larger aggregates, such as fibers, rods, or sheets, that may be formed from the initial self-assembly of the molecules.
Spectroscopic methods , including Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for studying self-assembly processes in solution. In FTIR spectroscopy, the stretching frequency of the N-H bond is sensitive to hydrogen bonding, typically shifting to lower wavenumbers upon the formation of a hydrogen bond. As mentioned earlier, ¹H NMR spectroscopy can be used to monitor the chemical shift of the N-H proton to probe the extent of aggregation in solution.
Below is a table summarizing the characterization techniques and the type of information they provide for studying the supramolecular architectures of formamidines.
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, intermolecular interactions, bond lengths and angles, packing arrangements. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism, bulk sample characterization. |
| Scanning Electron Microscopy (SEM) | Morphology and topography of larger self-assembled structures (e.g., fibers, crystals). |
| Transmission Electron Microscopy (TEM) | Internal structure and morphology of nanoscale assemblies. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on hydrogen bonding through shifts in vibrational frequencies (e.g., N-H stretch). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Study of self-assembly in solution, determination of association constants, information on molecular dynamics. |
Derivatives and Functionalization Strategies of N,n Bis 4 Ethoxyphenyl Formamidine
Synthesis of Substituted N,N'-bis-(4-Ethoxyphenyl)formamidine Derivatives
The synthesis of derivatives of this compound can be achieved through various established organic chemistry reactions. A common strategy involves the post-synthesis modification of the parent formamidine (B1211174). For instance, the formamidine core contains a secondary amine-like nitrogen that can be functionalized. A relevant example is the synthesis of N,N'-Bis(4-ethoxycarbonylphenyl)-N-benzylformamidine, a structurally similar diarylformamidine. In this process, the parent formamidine is reacted with benzyl (B1604629) chloride in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This reaction demonstrates a direct method for introducing a substituent onto the formamidine nitrogen, transforming the N-H group into a tertiary amine.
Another approach involves building the substituted derivative from modified precursors. For example, substituted anilines can be used as starting materials to construct more complex formamidine derivatives. The general synthesis of diarylformamidines often involves the condensation of an aniline (B41778) with a formylating agent. By starting with a pre-functionalized 4-ethoxyaniline, derivatives bearing substituents on the aromatic rings can be prepared.
The following table outlines common synthetic strategies for creating diarylformamidine derivatives.
| Strategy | Reagents & Conditions | Targeted Position | Example Reaction Type |
|---|---|---|---|
| N-Alkylation/Arylation of Formamidine Core | Alkyl/Aryl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Central Formamidine Nitrogen | Nucleophilic Substitution |
| Synthesis from Substituted Anilines | Substituted 4-ethoxyaniline, Formylating agent (e.g., Triethyl orthoformate) | Aromatic Rings | Condensation |
| Electrophilic Aromatic Substitution | Halogenating agent (e.g., NBS), Nitrating agent (e.g., HNO₃/H₂SO₄) | Aromatic Rings (ortho to ethoxy group) | Halogenation, Nitration |
Strategies for Aromatic Ring Modification in Diarylformamidines
The two ethoxyphenyl rings in this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group and the formamidine bridge. This allows for the introduction of various functional groups onto the aromatic rings, typically at the positions ortho to the ethoxy substituent.
Common strategies for aromatic ring modification include:
Halogenation: Introducing bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting haloaryl derivatives can serve as handles for further cross-coupling reactions.
Nitration: Using a mixture of nitric acid and sulfuric acid to add nitro groups. These can subsequently be reduced to amino groups, providing a site for further functionalization, such as amide bond formation. researchgate.net
Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups by reacting the formamidine with an alkyl or acyl halide in the presence of a Lewis acid catalyst. This increases the steric bulk and modifies the electronic properties of the molecule.
The introduction of substituents onto the aromatic rings is a powerful tool to modulate the molecule's properties. mdpi.com Aromatic rings play a critical role in molecular interactions through phenomena like π-π stacking and hydrogen bonding. Modifying these rings can effectively alter the solubility, lipophilicity, and coordination ability of the resulting derivatives. mdpi.com
Introduction of Diverse Functional Groups to the Formamidine Core
The formamidine core, -N=CH-NH-, offers specific sites for functionalization. The most accessible site is the secondary amine nitrogen, which can act as a nucleophile. As demonstrated in the synthesis of N,N'-Bis(4-ethoxycarbonylphenyl)-N-benzylformamidine, this nitrogen can be readily alkylated or arylated. chemicalbook.com This modification converts the protic N-H group into a non-protic N-R group, which can have significant consequences for the molecule's hydrogen bonding capabilities and its coordination chemistry with metal ions.
The introduction of different functional groups can be used to impart specific properties:
Alkyl Chains: Can increase lipophilicity and influence solubility in nonpolar solvents.
Aromatic Groups: Can be introduced to enhance π-stacking interactions or to add further sites for modification.
Groups with Heteroatoms: Introducing groups containing oxygen, nitrogen, or sulfur can create new coordination sites for metal binding or introduce specific chemical reactivity.
A functional group is a specific arrangement of atoms within a molecule that determines its characteristic chemical reactions. openstax.org By adding new functional groups to the formamidine core, the fundamental chemical behavior of the parent molecule can be significantly altered.
Impact of Structural Modifications on Chemical Behavior and Potential for Advanced Materials
Electronic Effects: Adding electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) to the aromatic rings alters the electron density across the entire molecule. This directly affects the basicity of the nitrogen atoms and the molecule's ability to act as a ligand. For instance, diarylformamidine derivatives are known to form complexes with metals like silver(I) and cobalt(III). mdpi.comresearchgate.net The stability and reactivity of these metal complexes are influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net
Steric Effects: The introduction of bulky substituents influences the molecule's three-dimensional shape and can restrict bond rotation. This can affect how the molecules pack in the solid state, influencing crystal structure and material properties such as fluorescence or semiconductivity. mdpi.com
Potential for Advanced Materials: By tuning the molecular structure, derivatives of this compound can be designed for specific applications:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The formamidine nitrogen atoms are excellent coordination sites. Functionalized derivatives can act as bespoke ligands to create coordination polymers with interesting structural and physical properties. mdpi.com
UV Absorbers: Diarylformamidine derivatives, such as N,N'-Bis(4-ethoxycarbonylphenyl)-N-benzylformamidine, have been identified as important ultraviolet absorbers for protecting materials from photodegradation. chemicalbook.com
Energetic Materials: The strategic introduction of functional groups rich in nitrogen and oxygen, such as nitro groups, onto a core scaffold is a known strategy for creating high-performance energetic materials. nih.gov
Biologically Active Compounds: Modifications to the core structure of diarylformamidines have been shown to impact their biological properties, including antimicrobial activity. Studies on related compounds have shown that chloro-substituted ligands can lead to enhanced antibacterial activities. researchgate.net
The table below summarizes the relationship between structural changes and their impact on molecular properties and potential applications.
| Structural Modification | Effect on Chemical Behavior | Potential Application |
|---|---|---|
| Halogenation of Aromatic Rings | Increases lipophilicity, alters electronic properties, can enhance biological activity. | Antimicrobial agents, precursors for cross-coupling reactions. researchgate.net |
| N-Alkylation of Formamidine Core | Removes H-bond donor site, alters coordination geometry, increases steric hindrance. | Ligands for catalysis, UV absorbers. chemicalbook.com |
| Introduction of Nitro Groups | Strongly electron-withdrawing, increases potential for energetic properties. | Energetic materials, intermediates for amino-derivatives. nih.gov |
| Appending Polyaromatic Groups | Enhances π-stacking interactions, can induce fluorescence. | Fluorescent materials, organic semiconductors. mdpi.com |
Selected Research Applications of N,n Bis 4 Ethoxyphenyl Formamidine
Role as Synthetic Intermediates in Organic Transformations
The formamidine (B1211174) moiety within N,N'-bis-(4-Ethoxyphenyl)formamidine serves as a reactive functional group, rendering the molecule a useful intermediate in a variety of organic transformations. Amidines, in general, are well-established precursors for the synthesis of nitrogen-containing heterocycles, which are significant scaffolds in medicinal and materials chemistry. rsc.org
Research has demonstrated that formamidines can be key starting materials for the construction of heterocycles such as pyrimidines, imidazoles, and triazines. rsc.org For instance, one-step synthesis of 4,5-disubstituted pyrimidines has been achieved from ketones using formamidine acetate, highlighting the utility of the formamidine group in ring-forming reactions. baranlab.org While specific studies detailing the use of this compound in these exact transformations are not abundant, the underlying reactivity of its formamidine core suggests its potential as a precursor for analogous heterocyclic systems bearing ethoxyphenyl substituents.
Furthermore, formamidines can undergo reactions at the nitrogen atoms. For example, N-sulfonyl formamidines can be synthesized through the direct condensation of sulfonamides and formamides, indicating that the formamidine nitrogen atoms are amenable to the formation of new bonds. organic-chemistry.org This reactivity opens avenues for the synthesis of more complex molecules where the this compound unit can be incorporated into larger molecular frameworks. The ethoxyphenyl groups can also influence the solubility and electronic properties of the resulting products, making this particular formamidine a tailored building block for specific applications.
Potential in Material Science: Applications as UV Light Absorbers
Substituted formamidines have been shown to be particularly effective UV screening agents, absorbing strongly in the 280-370 nanometer range. google.com A key advantage of these compounds is their remarkable resistance to both photodegradation and thermal degradation, outperforming some commercially available UV absorbers. google.com
While specific data for this compound is not explicitly detailed in the provided search results, a patent on formamidines as UV absorbers provides data for structurally similar compounds. This data illustrates the potential of the formamidine class in this application. For example, N,N'-Bis(4-Ethoxycarbonylphenyl)-N-methylformamidine exhibits a maximum absorption wavelength (λmax) at 323 nm with a high molar extinction coefficient (ε) of 32,800, indicating strong UV absorption. google.com The photostability of these formamidines has also been demonstrated to be significantly higher than that of commercial UV absorbers like 2-hydroxy-4-methoxybenzophenone. google.com Given the structural similarities, it is reasonable to infer that this compound would also possess valuable UV absorbing properties.
| Compound Name | λmax (nm) | Molar Extinction Coefficient (ε) | Effective Absorption Range (nm) |
|---|---|---|---|
| N'-(4-Ethoxycarbonylphenyl)-N-methyl-N-phenylformamidine | 313 | 26,200 | 280 - 350 |
| N,N'-Bis(4-Ethoxycarbonylphenyl)-N-methylformamidine | 323 | 32,800 | 280 - 365 |
| N-(4-Butoxycarbonylphenyl)-N'-(4-ethoxycarbonylphenyl)-N-methylformamidine | 323 | 36,800 | 280 - 368 |
This table presents data for formamidine derivatives structurally related to this compound, highlighting their potential as UV light absorbers. Data sourced from US Patent 4,021,471 A. google.com
Applications in Corrosion Inhibition (e.g., Formamidine-Based Thiuram Disulfides)
A significant application of formamidine derivatives lies in the field of corrosion inhibition, particularly through their conversion into formamidine-based thiuram disulfides. These compounds have proven to be highly effective inhibitors for the corrosion of mild steel in acidic environments. nih.gov The general synthesis of thiuram disulfides involves the oxidation of appropriate dithiocarbamate (B8719985) salts, which can be derived from formamidines. nih.govacs.org
Formamidine-based thiuram disulfides function as corrosion inhibitors by adsorbing onto the metal surface, forming a protective film that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.govnih.gov This adsorption process is often a combination of physisorption and chemisorption. nih.govacs.org The high inhibition efficiency of these compounds is attributed to the presence of multiple heteroatoms (N and S), the imine functional group, and π-electrons in the aromatic rings, all of which facilitate strong adsorption onto the metal surface. nih.govacs.org
A study on a series of novel formamidine-based thiuram disulfides demonstrated excellent corrosion inhibition efficiencies for mild steel in 1 M HCl. nih.gov The inhibition efficiency was found to be dependent on the concentration of the inhibitor and its molecular structure. nih.gov For instance, at a concentration of 1.00 mM, inhibition efficiencies as high as 98.60% were achieved. nih.govnih.gov Although this compound was not one of the specific precursors in this study, the research provides a clear pathway for its potential application in this area. By reacting this compound to form the corresponding thiuram disulfide, a potent corrosion inhibitor could be synthesized.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) from PDP | Inhibition Efficiency (%) from LPR | Inhibition Efficiency (%) from EIS |
|---|---|---|---|---|
| DS1 | 1.00 | 98.60 | 97.98 | 96.94 |
| DS2 | 1.00 | 98.36 | 96.86 | 96.90 |
| DS3 | 1.00 | 94.66 | 87.44 | 94.30 |
| DS4 | 1.00 | 83.57 | 77.02 | 75.17 |
This table showcases the inhibition efficiencies of various formamidine-based thiuram disulfides on mild steel in 1 M HCl, as determined by potentiodynamic polarization (PDP), linear polarization resistance (LPR), and electrochemical impedance spectroscopy (EIS). Data sourced from Akpan, E. D., et al. (2022). nih.govnih.gov
Future Research Directions for N,n Bis 4 Ethoxyphenyl Formamidine
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on N,N'-bis-(4-Ethoxyphenyl)formamidine should prioritize the exploration of novel and sustainable synthetic pathways that move beyond traditional condensation methods, which often require harsh conditions or toxic reagents.
Key areas for investigation include:
Catalytic Approaches: While Lewis acid catalysts like iron(III) chloride have been shown to be effective for the synthesis of N,N'-diarylformamidines from aryl amines and triethyl orthoformate at ambient temperatures, further research could focus on more sustainable and recyclable catalysts. scirp.org This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems.
Green Solvents and Conditions: The replacement of conventional volatile organic solvents (VOCs) with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical research direction. mdpi.com Furthermore, energy-efficient methodologies like microwave-assisted mdpi.com or ultrasound-promoted synthesis could significantly reduce reaction times and energy consumption. nih.govresearchgate.netnih.gov
Atom-Economic Reactions: Investigating reaction pathways that maximize the incorporation of all reactant atoms into the final product is essential. For instance, the direct condensation of 4-ethoxyaniline with formamide (B127407) derivatives using catalysts like sodium iodide with an oxidant represents a greener, transition-metal-free approach with high atom economy. organic-chemistry.org
A comparative table of potential sustainable synthetic methods is presented below.
| Method | Catalyst/Promoter | Solvent | Advantages | Research Focus |
| Lewis Acid Catalysis | FeCl₃, CAN | Toluene (B28343), Water | Mild conditions, High yield | Exploring recyclable catalysts, Expanding substrate scope |
| Direct Condensation | NaI / TBHP | Catalyst-dependent | Transition-metal-free, High atom economy | Optimizing reaction conditions for ethoxy-substituted anilines |
| Microwave-Assisted Synthesis | Various | Green solvents (e.g., EtOAc) or solvent-free | Rapid reaction times, High yields | Screening of various green solvents and catalysts |
| Flow Chemistry | Heterogeneous catalysts (e.g., Pd/C) | Ethyl Acetate | Scalability, Safety, Catalyst reusability | Development of robust heterogeneous catalysts for continuous production |
Deeper Mechanistic Insights through Advanced Coupled Computational and Experimental Techniques
A thorough understanding of the reaction mechanisms, molecular structure, and electronic properties of this compound is crucial for its rational application and the design of new derivatives. The integration of computational chemistry with experimental spectroscopic methods offers a powerful approach to gain these insights.
Future research should focus on:
DFT Studies: Density Functional Theory (DFT) can be employed to investigate reaction pathways for the synthesis of this compound. researchgate.net It can elucidate transition states, calculate activation energies, and predict the influence of the ethoxy substituents on the reaction mechanism. benthamdirect.com DFT is also invaluable for studying the compound's conformational isomers (E/Z), rotational barriers, and vibrational frequencies, which can be correlated with experimental IR and Raman spectra. researchgate.net
Spectroscopic Analysis: Advanced NMR techniques can probe the compound's structure and dynamics in solution. Combining these experimental data with computational predictions can provide a comprehensive picture of its behavior. elixirpublishers.com
Solvatochromic Studies: Investigating the influence of solvent polarity on the UV-visible absorption spectra, coupled with computational models, can reveal information about the dipole moments in the ground and excited states, which is crucial for understanding its potential in optoelectronic applications. mdpi.com
This synergistic approach will not only deepen the fundamental understanding of the molecule but also guide the development of its applications.
Development of New Derivatives with Tuned Electronic and Steric Properties
The N,N'-diarylformamidine scaffold is highly modular, allowing for systematic modification to fine-tune its properties. For this compound, the ethoxy groups serve as a starting point for derivatization, and the phenyl rings offer multiple positions for introducing new functional groups.
Future research directions in this area include:
Electronic Tuning: The introduction of various electron-donating or electron-withdrawing groups at the ortho- or meta-positions of the phenyl rings can systematically alter the electron density at the nitrogen atoms and the formamidinic carbon. This electronic tuning is critical for modulating the compound's properties as a ligand in coordination chemistry or as a building block for functional materials. researchgate.netnih.govrsc.org
Steric Modifications: Introducing bulky substituents on the phenyl rings can impose steric constraints that influence the compound's conformation, its coordination geometry when used as a ligand, and its packing in the solid state. researchgate.netillinois.edu This is particularly important for controlling the reactivity and selectivity of metal complexes. researchgate.netnih.govrsc.org
Functionalization of Ethoxy Groups: The ethyl groups can be modified, for example, by introducing terminal functional groups capable of further reactions, such as polymerization or grafting onto surfaces.
Systematic studies correlating substituent effects with resulting properties will be key to designing derivatives of this compound for specific applications.
| Modification Strategy | Target Property | Potential Application |
| Introduce EWG on phenyl rings | Lower LUMO energy, altered basicity | Catalyst ligands, Electron-transport materials |
| Introduce EDG on phenyl rings | Higher HOMO energy, increased basicity | Catalyst ligands, Hole-transport materials |
| Introduce bulky ortho-substituents | Increased steric hindrance | Selective catalysis, Stabilizing reactive metal centers |
| Functionalize terminal alkyl chains | Polymerizability, Surface attachment | Functional polymers, Modified surfaces |
Expanded Scope in Homogeneous and Heterogeneous Catalysis
Formamidines and their deprotonated form, formamidinates, are versatile ligands for a wide range of transition metals, making them attractive for catalysis. The specific electronic signature of this compound, arising from its ethoxy groups, could lead to novel catalytic activities.
Future research should explore:
Homogeneous Catalysis: The synthesis and characterization of novel metal complexes (e.g., with iridium, palladium, copper) featuring the N,N'-bis-(4-ethoxyphenyl)formamidinate ligand is a primary step. tdx.cat These complexes should be screened for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenation, and C-H activation. The electron-rich nature of the ligand could be particularly beneficial for stabilizing high-oxidation-state metal centers.
Heterogeneous Catalysis: To enhance recyclability and sustainability, the immobilization of this compound-based catalysts onto solid supports is a promising avenue. mdpi.com Supports like nanodiamonds, silica (B1680970), or polymers could be functionalized with the formamidine (B1211174) moiety, which can then be used to chelate catalytically active metal ions. nih.gov This approach combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems. mdpi.com
The development of both homogeneous and heterogeneous catalysts derived from this formamidine could open up new possibilities in green and sustainable chemical synthesis.
Investigation of Advanced Supramolecular Architectures and Functional Materials
The N-H and nitrogen lone pairs in the formamidine core make it an excellent candidate for forming hydrogen bonds and coordinating to metal ions, respectively. These features can be exploited to construct ordered supramolecular structures and functional materials.
Promising future research directions include:
Hydrogen-Bonded Networks: Detailed studies of the solid-state structure of this compound and its derivatives can reveal the formation of predictable hydrogen-bonded networks. Understanding and controlling these non-covalent interactions is key to crystal engineering and designing materials with specific physical properties. nih.govnih.gov
Metal-Organic Frameworks (MOFs): The formamidine can be explored as a linker or a component of a linker in the synthesis of novel MOFs. researchgate.net The porosity and functionality of such MOFs could be tailored for applications in gas storage, separation, or catalysis. mdpi.comresearchgate.netrsc.orgespublisher.com The ethoxy groups could provide additional functionality within the pores of the MOF.
Liquid Crystals and Organic Conductors: The rigid, elongated structure of diarylformamidines suggests potential for liquid crystalline behavior in suitably designed derivatives. Furthermore, the π-conjugated system could be exploited in the design of organic semiconducting materials.
By leveraging the principles of supramolecular chemistry and materials science, this compound can be developed from a simple molecule into a sophisticated building block for advanced functional materials.
Q & A
Q. What methods are recommended for characterizing the crystal structure of N,N'-bis-(4-Ethoxyphenyl)formamidine?
To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving hydrogen bonding networks and torsional angles, particularly for formamidine derivatives . For example, similar compounds like N,N'-bis(4-bromophenyl)formamidine were refined to an R factor of 0.048 using SHELXL, with data collected at 293 K . Pair SC-XRD with powder X-ray diffraction (PXRD) to confirm phase purity.
Q. How can researchers optimize the synthesis of this compound to mitigate steric and electronic challenges?
Synthetic optimization should address:
- Steric hindrance : Bulky substituents (e.g., 4-ethoxyphenyl groups) slow reaction rates. Prolonged heating (e.g., 7 days for N,N′-bis(2-tert-butylphenyl)formamidine) or elevated temperatures may improve yields .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) can hinder condensation reactions. Use catalysts like acetic acid or Lewis acids to enhance electrophilicity .
Q. Which analytical techniques are most effective for confirming molecular weight and purity?
- Liquid chromatography–mass spectrometry (LC-MS) : Provides exact mass confirmation (e.g., [M+H]+ ion) and purity assessment .
- Nuclear magnetic resonance (NMR) : 1H/13C NMR resolves regiochemical ambiguities, particularly for symmetrical vs. asymmetrical substitution patterns .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages) against theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
Discrepancies often arise from solvent effects or conformational flexibility not accounted for in gas-phase DFT calculations. Strategies include:
- Conduct polarizable continuum model (PCM) simulations to incorporate solvent interactions .
- Compare experimental IR/Raman spectra with vibrational frequency calculations (e.g., using Gaussian09) to identify overlooked conformers .
- For NMR, use chemical shift predictors (e.g., ACD/Labs) with explicit solvent parameters .
Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?
- Synthesis of metal complexes : React with perchlorate salts (e.g., Ni(ClO4)2) under inert conditions. Characterize via:
Q. How can computational modeling improve the design of this compound derivatives for biological applications?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and binding affinity with biological targets (e.g., enzymes) .
- Molecular docking : Screen derivatives against protein targets (e.g., acetylcholinesterase) using AutoDock Vina. Prioritize compounds with low binding energies (< −7 kcal/mol) .
Q. What experimental approaches are suitable for evaluating stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
